

5-Chloro-3-fluorophenyl Isothiocyanate CAS number and properties

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Compound of Interest

Compound Name: *5-Chloro-3-fluorophenyl
Isothiocyanate*

Cat. No.: *B13687415*

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Technical Whitepaper: 5-Chloro-3-fluorophenyl Isothiocyanate

Strategic Applications in Medicinal Chemistry and Heterocyclic Synthesis

Executive Summary

In the landscape of modern drug discovery, **5-Chloro-3-fluorophenyl isothiocyanate** (also known as 3-Chloro-5-fluorophenyl isothiocyanate) represents a high-value electrophilic scaffold.^[1] Its unique substitution pattern—featuring both chlorine and fluorine atoms in a meta relationship relative to the isothiocyanate group—offers a distinct advantage in Fragment-Based Drug Design (FBDD).^[1]

The simultaneous presence of a lipophilic chlorine atom and a metabolic-blocking fluorine atom allows medicinal chemists to modulate logP, metabolic stability, and halogen bonding interactions within a single binding pocket.^[1] This guide details the physicochemical profile, synthetic pathways, and application protocols for utilizing this intermediate in the synthesis of thiourea-based bioactives and fused heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is a substituted phenyl isothiocyanate.[2] Due to the symmetry of the 1,3,5-substitution pattern, the nomenclature 3-Chloro-5-fluorophenyl isothiocyanate is chemically equivalent and often used in commercial catalogs.[1]

Property	Data
Chemical Name	5-Chloro-3-fluorophenyl isothiocyanate
Synonyms	1-Chloro-3-fluoro-5-isothiocyanatobenzene; 3-Chloro-5-fluorophenyl isothiocyanate
CAS Number	1446478-98-3
Molecular Formula	C ₇ H ₃ ClFNS
Molecular Weight	187.62 g/mol
Physical State	Pale yellow liquid or low-melting solid (Ambient)
Boiling Point (Predicted)	~240–250 °C (at 760 mmHg)
Density (Predicted)	~1.35 g/cm ³
Solubility	Soluble in DCM, THF, DMF, Acetonitrile; Hydrolyzes in water
Storage Conditions	2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive



Note on Nomenclature: The numbering of the benzene ring prioritizes the isothiocyanate group as position 1. Consequently, the chloro and fluoro substituents are at positions 3 and 5.[3][4]

Synthetic Routes & Methodology

The synthesis of **5-Chloro-3-fluorophenyl isothiocyanate** typically proceeds from the corresponding aniline precursor, 3-Chloro-5-fluoroaniline (CAS: 4863-91-6).[1] Two primary methodologies are employed depending on scale and safety requirements.

Method A: Thiophosgene Mediated (Traditional)

Best for small-scale, high-purity requirements.[1]

Reaction Logic: Thiophosgene (CSCl_2) is the most direct reagent for converting primary amines to isothiocyanates. The reaction proceeds via a thiocarbamoyl chloride intermediate which rapidly eliminates HCl.

Protocol:

- Setup: Charge a round-bottom flask with 3-Chloro-5-fluoroaniline (1.0 equiv) and DCM (0.2 M concentration).
- Base Addition: Add Triethylamine (3.0 equiv) or saturated aqueous NaHCO_3 (biphasic system). Cool to 0°C .
- Thiophosgene Addition: Slowly add Thiophosgene (1.1 equiv) dropwise. Caution: Highly Toxic.[1]
- Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
- Workup: Quench with water. Extract organic layer, wash with brine, dry over Na_2SO_4 .
- Purification: Flash chromatography (Hexanes/EtOAc) yields the isothiocyanate.

Method B: CS_2 / Desulfurization (Green Chemistry)

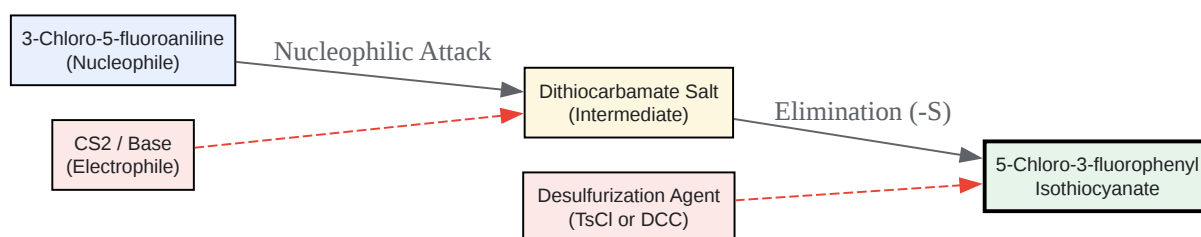
Best for avoiding highly toxic thiophosgene.[1]

Reaction Logic: Carbon disulfide (CS_2) reacts with the amine to form a dithiocarbamate salt, which is then "desulfurized" by a reagent like Tosyl Chloride (TsCl) or DCC to yield the isothiocyanate.

Protocol:

- Dissolve 3-Chloro-5-fluoroaniline in THF.
- Add CS₂ (10 equiv) and Triethylamine (2 equiv). Stir 2h to form the dithiocarbamate salt.
- Cool to 0°C and add Tosyl Chloride (TsCl) (1.1 equiv).
- Stir for 1–2 hours. The TsCl facilitates the elimination of sulfur.
- Filter off the solid byproduct and concentrate the filtrate.

Visualization: Synthesis Pathway



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Figure 1: Step-wise synthesis via the dithiocarbamate intermediate pathway.

Reactivity & Applications in Drug Discovery[1][13]

The isothiocyanate (-NCS) moiety is a "soft" electrophile that reacts preferentially with "soft" nucleophiles (amines, thiols) but can also react with alcohols under specific conditions.

Thiourea Synthesis (Kinase Inhibitor Scaffolds)

Thioureas are privileged structures in medicinal chemistry, often serving as bioisosteres for ureas or as hydrogen-bonding motifs in kinase inhibitors (e.g., Sorafenib analogues).[1]

Mechanism: The lone pair of a primary or secondary amine attacks the central carbon of the isothiocyanate. A proton transfer follows, resulting in a stable thiourea.

Protocol (General):

- Dissolve **5-Chloro-3-fluorophenyl isothiocyanate** (1.0 equiv) in anhydrous DCM or Acetonitrile.[1]
- Add the target Amine (1.0–1.1 equiv).
- Stir at Room Temperature for 2–12 hours.
- Validation: The disappearance of the characteristic NCS stretch ($\sim 2000\text{--}2100\text{ cm}^{-1}$) in IR spectroscopy confirms reaction completion.
- Isolation: Evaporate solvent; recrystallize from Ethanol/Hexane.

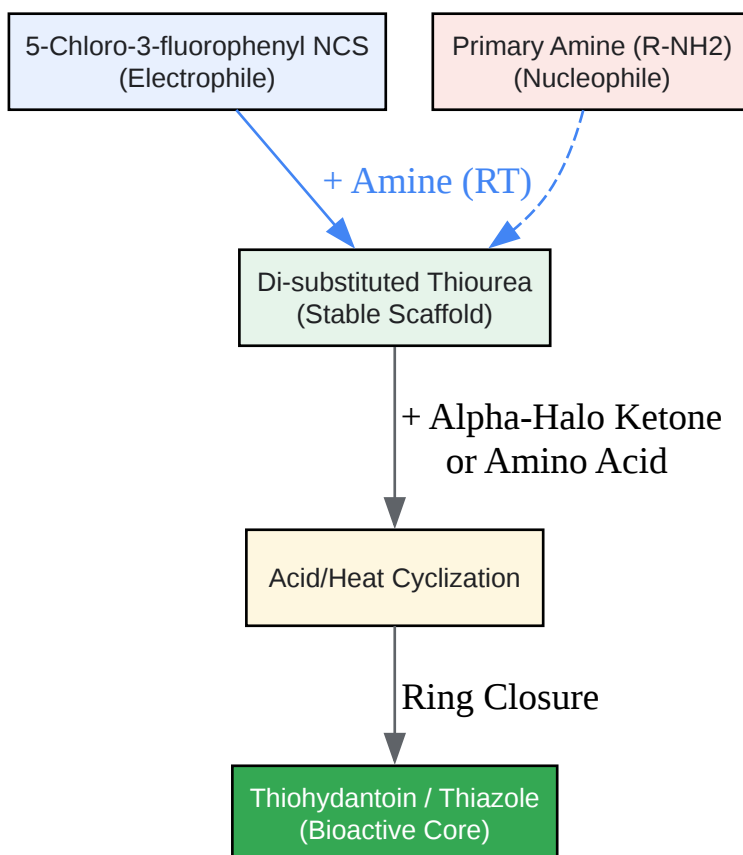
Heterocyclic Cyclization (Thiohydantoin)

This compound is a precursor for thiohydantoin, which are critical in androgen receptor antagonists (e.g., Enzalutamide derivatives).

Workflow:

- React Isothiocyanate with an Amino Acid Ester.
- The resulting thiourea intermediate undergoes acid-catalyzed cyclization.[1]
- Yields a 3-(5-chloro-3-fluorophenyl)-2-thiohydantoin scaffold.

Visualization: Reactivity Logic



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Figure 2: Divergent synthesis pathways from the isothiocyanate core.[1]

Handling & Safety (MSDS Summary)

Hazard Classification:

- Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
- Irritation: Causes skin irritation and serious eye irritation.[1]
- Sensitization: Potential respiratory sensitizer (Lachrymator).

Operational Safety:

- Containment: Always handle inside a functioning chemical fume hood.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.

- Destruction: Excess isothiocyanate can be quenched by stirring with dilute aqueous ammonia or sodium hydroxide solution (converts to thiourea/urea derivatives before disposal).

References

- BLD Pharm. (n.d.). 1-Chloro-3-fluoro-5-isothiocyanatobenzene Product Page. Retrieved from
- Thermo Fisher Scientific. (2023). Safety Data Sheet: Isothiocyanates General Handling. Retrieved from
- Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates. Retrieved from
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Chloro-5-fluoroaniline (Precursor). Retrieved from
- Ossila. (2025).^[5]^[6] 3-Chloro-5-fluoroaniline: Applications in API Synthesis. Retrieved from

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Sources

- 1. 3-Fluorophenyl isothiocyanate - High purity | EN [georganics.sk]
- 2. 3-Chlorophenyl isothiocyanate [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | C₈H₃ClF₃NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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